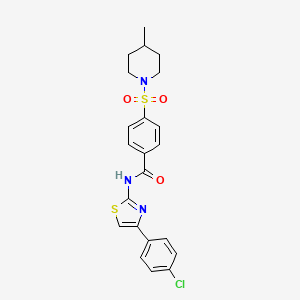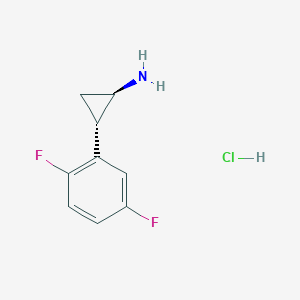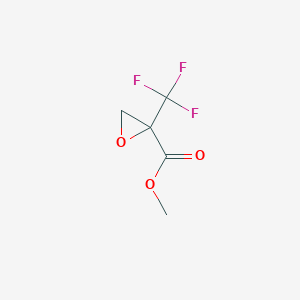
Methyl 2-(trifluoromethyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(trifluoromethyl)oxirane-2-carboxylate” is a chemical compound with the CAS Number: 117015-39-1 . It has a molecular weight of 170.09 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C5H5F3O3/c1-10-3(9)4(2-11-4)5(6,7)8/h2H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H5F3O3 . The Inchi Code for this compound is 1S/C5H5F3O3/c1-10-3(9)4(2-11-4)5(6,7)8/h2H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Phenylalkyloxiranecarboxylic Acid Derivatives : A study by Eistetter and Wolf (1982) explored the synthesis of new 2-(phenylalkyl)oxirane-2-carboxylic acids, revealing that these compounds exhibit significant blood glucose-lowering activities in rats. The presence of Cl or CF3 substituents and specific chain lengths enhances their effectiveness, with ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate showing the most favorable activity (Eistetter & Wolf, 1982).
Analytical Chemistry
- (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane : Rodríguez-Escrich et al. (2005) introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for α-chiral amines. This compound simplifies the analysis of scalemic mixtures of amines through regioselective ring-opening, with diastereomeric products being identifiable and quantifiable by NMR and HPLC (Rodríguez-Escrich et al., 2005).
Material Science
- Carbon Nanocapsules Epoxidation : The use of Methyl(trifluoromethyl)dioxirane for the oxyfunctionalization of SWCNTs filled with metal halides was investigated by D’Accolti et al. (2018). This method preserves the integrity of carbon nanotubes and avoids the release of filling material, proving to be an efficient functionalization technique for carbon nanocapsules (D’Accolti et al., 2018).
Synthetic Chemistry
- Polyfluorinated Tertiary Alcohols Synthesis : Petrov (2002) described the reactions of 2,2-bis(trifluoromethyl)oxirane, highlighting the regioselective ring opening by various nucleophiles. This process provides a general route to materials containing the CH2C(CF3)2OH group, showcasing the versatility of trifluoromethylated oxiranes in synthesizing complex fluorinated structures (Petrov, 2002).
Safety and Hazards
“Methyl 2-(trifluoromethyl)oxirane-2-carboxylate” is classified as a dangerous substance. The hazard statements associated with this compound include H225, H302, H312, H315, H319, H332, H335, H341 . The precautionary statements include P201, P202, P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)oxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-10-3(9)4(2-11-4)5(6,7)8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHURGRQKSLHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(acetylamino)phenyl]-2-[1-(3-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2866981.png)
![N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2866983.png)
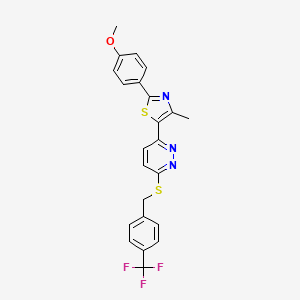
![3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866988.png)

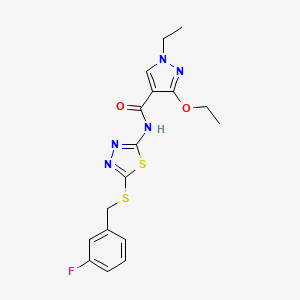
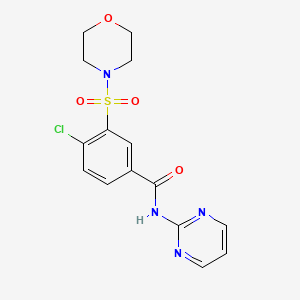
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2866993.png)

![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)
![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)

